Methyl 6-hydroxy-1H-indole-4-carboxylate

Enzyme Inhibition Melanogenesis Structure-Activity Relationship

Procure Methyl 6-hydroxy-1H-indole-4-carboxylate for its unique 4-carboxylate/6-hydroxy substitution pattern, essential for PDE4 inhibitor SAR and antimelanogenic agent design. The 6-hydroxy group is a validated pharmacophore (IC50 = 20 µM vs tyrosinase), while the 4-carboxylate enables orthogonal functionalization for library synthesis.

Molecular Formula C10H9NO3
Molecular Weight 191.186
CAS No. 1227268-53-2
Cat. No. B596436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-hydroxy-1H-indole-4-carboxylate
CAS1227268-53-2
Molecular FormulaC10H9NO3
Molecular Weight191.186
Structural Identifiers
SMILESCOC(=O)C1=C2C=CNC2=CC(=C1)O
InChIInChI=1S/C10H9NO3/c1-14-10(13)8-4-6(12)5-9-7(8)2-3-11-9/h2-5,11-12H,1H3
InChIKeyNYZNXHDLYVXMDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-hydroxy-1H-indole-4-carboxylate (CAS 1227268-53-2): Core Identity and Procurement Context


Methyl 6-hydroxy-1H-indole-4-carboxylate (CAS 1227268-53-2) is a heterocyclic organic compound belonging to the indole family, characterized by a bicyclic benzene-pyrrole fused ring system . It possesses a hydroxyl group at the 6-position and a methyl carboxylate ester at the 4-position , which are the defining structural features of this specific derivative [1]. As a building block, its structural uniqueness and potential for further functionalization make it relevant in medicinal chemistry and organic synthesis .

Why Methyl 6-hydroxy-1H-indole-4-carboxylate is Not a Generic Indole Substitute: A Functional Group Perspective


While indole derivatives are a broad class, the precise positioning of substituents on the indole core is critical for dictating chemical reactivity and biological activity. Methyl 6-hydroxy-1H-indole-4-carboxylate is distinguished by its unique 4-carboxylate and 6-hydroxy substitution pattern . This specific arrangement is not merely a minor variation; it fundamentally alters the molecule's electronic properties, hydrogen-bonding capacity, and steric profile compared to its regioisomers or other substituted analogs [1]. For instance, moving the hydroxyl group from the 6- to the 5- or 7-position can result in a different hydrogen-bond donor/acceptor orientation and a change in the aromatic ring's electron density, which can lead to vastly different outcomes in enzyme inhibition assays or subsequent synthetic transformations [1]. Consequently, substituting this compound with a seemingly similar indole-4-carboxylate derivative lacking the 6-hydroxyl group or possessing an alternative functional group at another position is not a straightforward interchange and would likely lead to a failure to achieve the desired experimental or synthetic outcome.

Quantitative Differentiation of Methyl 6-hydroxy-1H-indole-4-carboxylate: Evidence-Based Comparison with Closest Analogs


Positional Isomerism Drives Over 18-Fold Difference in Tyrosinase Inhibition Potency

The regioisomeric position of the hydroxyl group on the indole ring is a critical determinant of biological activity. In a direct comparative study of simple hydroxyindoles against human melanoma tyrosinase, the 6-hydroxyindole core (the parent heterocycle of the target compound) exhibited an IC50 of 20 µM [1]. In contrast, its positional isomer, 5-hydroxyindole, demonstrated significantly weaker inhibition with an IC50 of 366 µM [1]. This represents an 18.3-fold difference in potency, clearly demonstrating that the 6-hydroxyl group is a superior pharmacophore for this target. While this data is for the parent hydroxyindole and not the target compound itself, it provides a direct, quantitative, and class-level inference for the expected superiority of the 6-hydroxy substitution pattern over the 5-hydroxy analog in biological contexts.

Enzyme Inhibition Melanogenesis Structure-Activity Relationship

Superior Tyrosinase Inhibition Potency of the 6-Hydroxy Core Over 7-Hydroxy and 4-Hydroxy Regioisomers

Further extending the positional isomer comparison, the 6-hydroxyindole core demonstrates a clear potency advantage over other hydroxyindole regioisomers. Against human melanoma tyrosinase, 6-hydroxyindole had an IC50 of 20 µM, which was significantly more potent than both 7-hydroxyindole (IC50 = 79 µM, a 3.95-fold difference) and 4-hydroxyindole (IC50 = 342 µM, a 17.1-fold difference) [1]. This data, while on the parent core, provides class-level evidence that the 6-hydroxy substitution pattern on the indole scaffold confers the highest inhibitory activity against this enzyme among the possible hydroxyindole isomers.

Enzyme Inhibition Melanogenesis Structure-Activity Relationship

Dual Functional Group Architecture Enables Divergent Chemical Reactivity Not Possible with Mono-substituted Analogs

Methyl 6-hydroxy-1H-indole-4-carboxylate is distinguished by the presence of two orthogonal reactive handles: a methyl ester at the 4-position and a free hydroxyl group at the 6-position . This bifunctional architecture is a key differentiator from simpler indole building blocks. The ester can be selectively hydrolyzed to the corresponding carboxylic acid or reduced to a primary alcohol, while the phenol can be independently functionalized via alkylation, acylation, or other transformations . In contrast, an analog like Methyl indole-4-carboxylate lacks the hydroxyl group entirely, forfeiting an entire vector for synthetic elaboration and potential hydrogen-bonding interactions . Similarly, simple 6-hydroxyindole lacks the carboxylate handle at the 4-position . This dual functionality is a supported design feature that offers greater synthetic versatility.

Organic Synthesis Medicinal Chemistry Functional Group Interconversion

Strategic Application Scenarios for Methyl 6-hydroxy-1H-indole-4-carboxylate Based on Verified Differentiation


Lead Optimization in Antimelanogenic Drug Discovery

Based on the class-level evidence showing the superior tyrosinase inhibitory activity of the 6-hydroxyindole core (IC50 = 20 µM) compared to its 5-hydroxy (IC50 = 366 µM) and 4-hydroxy (IC50 = 342 µM) isomers [1], this compound is a compelling starting point for the design of novel antimelanogenic agents. Its 6-hydroxy group is a validated pharmacophore for this target, and the presence of a modifiable ester at the 4-position provides a convenient handle for introducing additional molecular features to further optimize potency, selectivity, and drug-like properties.

Diversification of Indole-Based Chemical Libraries for Biological Screening

The target compound's unique 4-carboxylate/6-hydroxy substitution pattern offers a distinct chemical space for library synthesis that is not accessible from simpler, mono-functional indole building blocks [1]. Its dual orthogonal functional groups enable parallel and divergent synthetic strategies, allowing medicinal chemists to rapidly generate diverse analogs by independently modifying the ester and the phenol. This capability is particularly valuable for structure-activity relationship (SAR) studies and for populating screening decks with compounds possessing a privileged but underexplored substitution pattern.

Synthesis of Phosphodiesterase 4 (PDE4) Inhibitor Analogs

Patents specifically claim 5- or 6-hydroxyindole derivatives as potent phosphodiesterase 4 (PDE4) inhibitors with bronchodilator and neuroprotective activities [1]. This places Methyl 6-hydroxy-1H-indole-4-carboxylate squarely within a patented pharmacophore space. Its use as an intermediate for synthesizing novel PDE4 inhibitor analogs is therefore a highly strategic application, leveraging the established biological relevance of the 6-hydroxyindole core while providing a unique 4-carboxylate entry point for structural diversification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 6-hydroxy-1H-indole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.